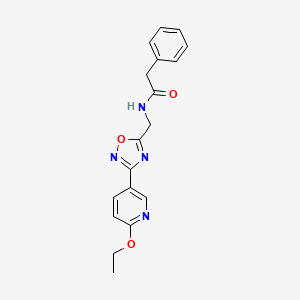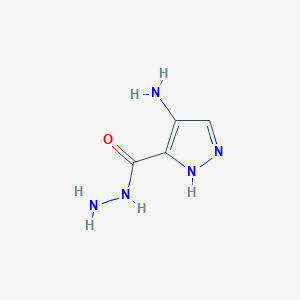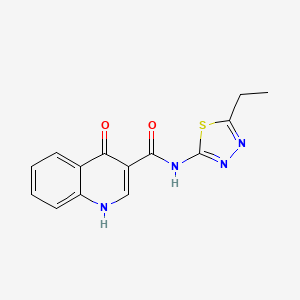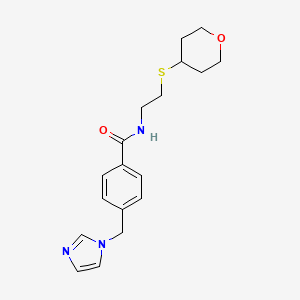
2-(4-Fluorophenyl)sulfanyl-N-(2-methoxy-4-methylsulfanylbutyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Fluorophenyl)sulfanyl-N-(2-methoxy-4-methylsulfanylbutyl)acetamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known by its chemical name, FMPB, and has been synthesized using various methods.
Mécanisme D'action
FMPB inhibits the activity of PTPs by binding to the active site of the enzyme. This binding results in the inhibition of the enzyme's catalytic activity, which leads to a decrease in the dephosphorylation of tyrosine residues on target proteins. This, in turn, affects various cellular processes such as cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
FMPB has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. FMPB has also been shown to inhibit the migration and invasion of cancer cells. Furthermore, FMPB has been found to reduce the levels of pro-inflammatory cytokines and chemokines, suggesting that it may have anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
FMPB has several advantages for lab experiments. It is readily available and can be synthesized using different methods. FMPB is also stable and can be stored for long periods without degradation. However, FMPB has some limitations for lab experiments. Its mechanism of action is not fully understood, and more research is needed to elucidate its effects on different cellular processes. Additionally, FMPB has not been extensively studied in vivo, and its toxicity and pharmacokinetics need to be evaluated.
Orientations Futures
There are several future directions for research on FMPB. One direction is to further investigate its mechanism of action and its effects on different cellular processes. Another direction is to evaluate its toxicity and pharmacokinetics in vivo. Additionally, FMPB could be tested in combination with other anticancer agents to assess its potential as a cancer therapy. Finally, FMPB could be modified to improve its potency and selectivity towards PTPs.
Méthodes De Synthèse
FMPB can be synthesized using different methods, including the reaction of 4-fluorothiophenol with 2-bromo-4-methoxybutane followed by reaction with N-acetyl glycine. Another method involves the reaction of 4-fluorothiophenol with 2-(2-chloroethoxy)-4-methylsulfanylbutane followed by reaction with N-acetyl glycine. Both methods result in the formation of FMPB.
Applications De Recherche Scientifique
FMPB has been studied for its potential applications in scientific research. It has been found to have an inhibitory effect on the activity of protein tyrosine phosphatases (PTPs), which play a crucial role in various cellular processes. FMPB has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy.
Propriétés
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-(2-methoxy-4-methylsulfanylbutyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNO2S2/c1-18-12(7-8-19-2)9-16-14(17)10-20-13-5-3-11(15)4-6-13/h3-6,12H,7-10H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJFJWQKTJXNCBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCSC)CNC(=O)CSC1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-[(2-cyclopropyl-3-formyl-1-benzofuran-5-yl)oxy]propanoate](/img/structure/B2763055.png)


![4-[(4-tert-butylphenyl)sulfonyl]-1-(3-chlorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2763059.png)



![4-(2-(4-Chloro-5H-pyrrolo[2,3-d]pyrimidin-7(6H)-yl)ethyl)morpholine](/img/structure/B2763065.png)
![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2763066.png)

![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)butane-1-sulfonamide](/img/structure/B2763072.png)
![2-(benzylthio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2763075.png)
